molecular formula C13H15NO4 B3228719 (2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid CAS No. 1268474-69-6

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

Cat. No.: B3228719
CAS No.: 1268474-69-6
M. Wt: 249.26 g/mol
InChI Key: UWKSAFKXCAKKDJ-JOYOIKCWSA-N
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Description

(2S,3R)-4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid (CAS: 1268474-69-6) is a chiral morpholine-3-carboxylic acid derivative of high interest in pharmaceutical research and organic synthesis . This compound serves as a versatile and stereochemically defined building block for the development of novel active compounds. Its molecular structure, which includes both a carboxylic acid handle and a morpholine core, makes it a valuable precursor for constructing more complex molecular architectures. Researchers utilize this compound in the synthesis of potential pharmaceutical intermediates, where its defined (2S,3R) stereochemistry is critical for studying structure-activity relationships. The morpholine ring is a privileged structure in medicinal chemistry, often contributing to favorable pharmacokinetic properties. This product is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-9-12(13(16)17)14(11(15)8-18-9)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17)/t9-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSAFKXCAKKDJ-JOYOIKCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H](N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid typically involves the following steps:

    Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of an amino alcohol with an epoxide under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Methylation: The methyl group is introduced through alkylation reactions using methyl iodide or similar reagents.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Catalysts and specific reaction conditions are tailored to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.

Comparison with Similar Compounds

Enantiomeric and Epimeric Variants

The compound’s stereochemistry is critical to its activity and interactions. Key analogs include:

  • (R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-36-8) and (S)-4-Benzyl-5-oxomorpholine-3-carboxylic acid (CAS 106973-37-9): These enantiomers lack the 2-methyl group present in the target compound but share the benzyl and carboxylic acid substituents. Their high structural similarity (0.97) suggests comparable physicochemical profiles, but differences in stereochemistry may lead to divergent biological activities or crystallization behaviors .
  • (3S)-4-Benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide (): This analog replaces the carboxylic acid with a carboxamide group and introduces a 4-methylbenzyl substituent. The amide group reduces acidity and increases metabolic stability, while the additional methyl group enhances lipophilicity (logP likely higher than the target compound).

Morpholine and Thiazolidine Derivatives

  • (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic acid (): This thiazolidine-based compound features a bicyclic structure with multiple chiral centers and amide linkages. Unlike the target compound, it lacks a morpholine ring but includes a thiazolidine-carboxylic acid core, which may confer distinct metal-chelating or enzyme-inhibiting properties.

Substituent Modifications

  • 4-Benzyl-2-hydroxymorpholin-3-one (CAS 287930-73-8, similarity 0.72): Replaces the 3-carboxylic acid with a hydroxyl group and the 2-methyl with a ketone. This structural shift reduces water solubility and may alter pharmacokinetic properties .
  • Ethyl 4-(2-(1,3-dioxoisoindolin-2-yl)ethoxy)-3-oxobutanoate (CAS 88150-75-8, similarity 0.72): An ester derivative with a dioxoisoindolinyl side chain. The ester group increases volatility but decreases stability in aqueous environments compared to the carboxylic acid in the target compound .

Data Table: Structural and Functional Comparison

Compound Name Similarity Score Key Structural Differences Functional Implications References
(R)-4-Benzyl-5-oxomorpholine-3-carboxylic acid 0.97 Lacks 2-methyl group; R-configuration at C3 Potential enantioselective activity shifts
(3S)-4-Benzyl-N-[(4-methylphenyl)methyl]-5-oxomorpholine-3-carboxamide N/A Carboxamide instead of carboxylic acid; added benzyl Enhanced lipophilicity, metabolic stability
4-Benzyl-2-hydroxymorpholin-3-one 0.72 Hydroxyl at C3, ketone at C2 Reduced solubility, altered H-bonding
(4S)-2-{[2-(4-Ethyl-2,3-dioxopiperazine-1-carboxamido)...-4-carboxylic acid N/A Thiazolidine-piperazine hybrid Potential protease inhibition

Key Research Findings

  • Stereochemical Stability: Epimerization risks are noted in analogs with multiple chiral centers (e.g., highlights co-eluting epimers under standard chromatographic conditions). This suggests that the target compound’s 2S,3R configuration may require careful control during synthesis and purification to avoid racemization .

Biological Activity

(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid, with the CAS number 1268474-69-6, is a chiral compound that has garnered attention for its potential biological activities. This compound features a morpholine ring and is characterized by the presence of a benzyl group, a methyl group, and a carboxylic acid group. The unique structural attributes of this compound make it a versatile intermediate in organic chemistry and a subject of interest in pharmacological research.

  • Molecular Formula : C13H15NO4
  • Molecular Weight : 249.262 g/mol
  • Structure : The compound contains a morpholine ring which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound acts as a ligand, binding to various enzymes and receptors, thereby modulating their activity. This modulation can lead to inhibition or activation of enzymatic reactions, resulting in diverse biological effects.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities:

  • Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.
  • Enzyme Inhibition : The compound has been studied for its potential to inhibit enzymes such as xanthine oxidase, which is significant in the treatment of gout and other conditions related to uric acid metabolism.
  • Therapeutic Potential : There is ongoing research into its potential therapeutic applications, particularly in drug development.

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantPotential to scavenge free radicals
Enzyme InhibitionInhibits xanthine oxidase
Therapeutic PotentialInvestigated for drug development

Case Study: Enzyme Inhibition

In a study focused on enzyme inhibition, derivatives of this compound were synthesized and screened for their ability to inhibit xanthine oxidase. Compounds demonstrated varying degrees of inhibitory activity, with some showing promising IC50 values comparable to established inhibitors like febuxostat. This suggests that this compound could be developed as a potential therapeutic agent for conditions associated with elevated uric acid levels.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid
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(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

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